
Efficacy of GSK199 in comparison to AFM-30a
for PAD inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK199

Cat. No.: B607773 Get Quote

A Comparative Guide to PAD Inhibition: GSK199
vs. AFM-30a
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of two prominent Peptidyl Arginine Deiminase (PAD)

inhibitors: GSK199 and AFM-30a. This document synthesizes available experimental data to

highlight the distinct profiles of these compounds in inhibiting PAD enzymes, which are

implicated in various inflammatory and autoimmune diseases.

Peptidyl Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze

the post-translational modification of arginine residues to citrulline. This process, known as

citrullination or deimination, plays a role in various physiological processes. However, aberrant

PAD activity is associated with the pathogenesis of diseases such as rheumatoid arthritis,

lupus, and certain cancers. Consequently, the development of specific PAD inhibitors is a

significant area of therapeutic research. This guide focuses on a comparative analysis of two

key inhibitors: GSK199, a selective PAD4 inhibitor, and AFM-30a, a selective PAD2 inhibitor.

Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative data on the inhibitory activity of GSK199
and AFM-30a from published studies. Direct comparison of absolute values should be

approached with caution due to variations in experimental conditions across different studies.
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Parameter GSK199 AFM-30a Reference

Primary Target PAD4 PAD2 [1][2]

IC50 (PAD4)
200 nM (in the

absence of calcium)

Negligible effect at

concentrations well

above 20 µM

[3][4]

EC50 (PAD2 Binding) Not reported
9.5 µM (in

HEK293/PAD2 cells)
[2]

EC50 (H3

Citrullination

Inhibition)

Not directly reported
0.4 µM (in

HEK293T/PAD2 cells)
[2]

Selectivity (over

PAD1)
Not specified ~1.6-fold [5]

Selectivity (over

PAD3)
Not specified ~47-fold [5]

Selectivity (over

PAD4)

Highly selective for

PAD4
~15-fold [5]

Mechanism of Action Reversible Covalent [3][6]

Isoform Specificity of PAD Inhibitors
The following diagram illustrates the isoform-specific inhibitory action of GSK199 and AFM-30a

on the PAD enzyme family.
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Caption: Isoform specificity of GSK199 and AFM-30a.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Fibrinogen Citrullination ELISA Assay
This enzyme-linked immunosorbent assay (ELISA) is used to determine the inhibitory effect of

compounds on the citrullination of fibrinogen by recombinant PAD enzymes.

Materials:

Human Fibrinogen

Recombinant human PAD2 and PAD4

GSK199 and AFM-30a

Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
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Coating buffer (e.g., carbonate-bicarbonate buffer)

Wash buffer (e.g., PBS with Tween-20)

Blocking buffer (e.g., PBS with BSA)

Anti-citrullinated fibrinogen antibody

HRP-conjugated secondary antibody

TMB substrate

Stop solution (e.g., H2SO4)

96-well ELISA plates

Procedure:

Coat a 96-well plate with human fibrinogen in coating buffer overnight at 4°C.

Wash the plate three times with wash buffer.

Block the wells with blocking buffer for 1 hour at room temperature.

Wash the plate three times with wash buffer.

Prepare a reaction mixture containing assay buffer, recombinant PAD enzyme (PAD2 or

PAD4), and varying concentrations of the inhibitor (GSK199 or AFM-30a) or vehicle control.

Add the reaction mixture to the wells and incubate for a defined period (e.g., 2 hours) at

37°C to allow for citrullination.

Wash the plate three times with wash buffer.

Add the primary antibody against citrullinated fibrinogen and incubate for 1 hour at room

temperature.

Wash the plate three times with wash buffer.
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Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

Wash the plate three times with wash buffer.

Add TMB substrate and incubate in the dark until a color develops.

Stop the reaction by adding the stop solution.

Read the absorbance at 450 nm using a microplate reader.

Calculate the percentage of inhibition relative to the vehicle control.

Workflow for Fibrinogen Citrullination ELISA
The following diagram outlines the experimental workflow for the fibrinogen citrullination ELISA.
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ELISA Workflow
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Caption: Experimental workflow for the ELISA-based citrullination assay.
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Discussion of Comparative Efficacy
The experimental data clearly demonstrate the distinct inhibitory profiles of GSK199 and AFM-

30a. GSK199 is a potent and highly selective inhibitor of PAD4, with an IC50 in the nanomolar

range.[3] In contrast, AFM-30a is a potent inhibitor of PAD2, with an EC50 for inhibiting H3

citrullination in the sub-micromolar range.[2]

A direct comparative study by Martín Monreal et al. (2021) using a fibrinogen citrullination

assay confirmed this isoform specificity. In this study, AFM-30a effectively inhibited citrullination

by recombinant PAD2 in a concentration-dependent manner, while having a negligible effect on

PAD4 activity at similar concentrations.[4] Conversely, GSK199 potently inhibited PAD4-

mediated citrullination but did not significantly affect PAD2 activity.[4]

When tested in cellular lysates from peripheral blood mononuclear cells (PBMCs) and

polymorphonuclear leukocytes (PMNs), AFM-30a was found to be the more effective inhibitor

of endogenous PAD activity, suggesting that PAD2 is the predominant PAD isoform responsible

for citrullination in these cell types under the tested conditions.[4] GSK199 showed limited

effect in these cell lysate assays.[4]

Conclusion
GSK199 and AFM-30a are valuable research tools for dissecting the specific roles of PAD4 and

PAD2 in health and disease. GSK199 stands out as a potent and selective inhibitor of PAD4,

making it suitable for studies focused on the pathological functions of this specific isoform.

AFM-30a is a potent and selective inhibitor of PAD2, demonstrating efficacy in cellular models

and appearing to be the more dominant inhibitor of overall PAD activity in certain immune cells.

The choice between these inhibitors should be guided by the specific PAD isoform of interest in

the biological system under investigation. For comprehensive PAD inhibition in cellular systems

where both PAD2 and PAD4 may be active, a combination of both inhibitors could be

considered.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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